molecular formula C9H12N2OS B075213 1-(2-Ethoxyphenyl)-2-thiourea CAS No. 1516-38-7

1-(2-Ethoxyphenyl)-2-thiourea

Cat. No. B075213
CAS RN: 1516-38-7
M. Wt: 196.27 g/mol
InChI Key: VUWYZMBGSSVKLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Ethoxyphenyl)-2-thiourea derivatives typically involves phase transfer catalysis at room temperature. The process has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis. The structure of these compounds has been confirmed through X-ray diffraction analysis, demonstrating their complex crystalline forms and offering insights into their molecular assembly (Jingdan Hu et al., 2008).

Molecular Structure Analysis

The molecular structure of 1-(2-Ethoxyphenyl)-2-thiourea and its derivatives showcases a monoclinic space group configuration, highlighting the compound's unique geometry and orientation. The crystallographic analysis provides detailed dimensions of the molecular framework, enabling a deeper understanding of the compound’s structural integrity and the intermolecular interactions that govern its formation (Jingdan Hu et al., 2008).

Chemical Reactions and Properties

These compounds exhibit selective recognition abilities for specific ions in solution, showcasing their potential as sensors or regulators. The plant-growth regulatory potential of these compounds further highlights their chemical versatility and applicability in various fields (Jingdan Hu et al., 2008).

Scientific Research Applications

Crystal Structure and Recognition Properties

The study by Jingdan Hu et al. (2008) on N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea showcases its crystal structure and recognition properties. It was found to exhibit selective recognition for certain anions in solution, demonstrating its potential as a sensor or recognition molecule. The compound also showed considerable activity as a plant-growth regulator, highlighting its versatility in scientific research Hu, Xu, Wang, & Wei, 2008.

Biological Evaluation

M. A. Raza et al. (2022) synthesized several thiourea derivatives, including those related to "1-(2-Ethoxyphenyl)-2-thiourea," and evaluated their biological activities. Their findings suggest that these compounds have good antioxidant properties and moderate enzyme inhibiting activities, indicating potential applications in pharmaceuticals and biological research Raza, Sharif, Danish, ur Rehman, Budzianowski, & Maurin, 2022.

Photoluminescence and Analytical Applications

A. Sunil and S. J. Rao (2015) explored the photoluminescence properties of 1-(2-Hydroxyphenyl)thiourea, a compound structurally similar to "1-(2-Ethoxyphenyl)-2-thiourea." They found that its fluorescence could be quenched by chromium(VI) ions, suggesting its use in analytical applications for the determination of chromium(VI) Sunil & Rao, 2015.

Molecular Docking and DNA Binding

Mushtaque et al. (2016) synthesized a thiourea derivative and conducted molecular docking and DNA binding studies. Their research provides insights into the interaction of thiourea derivatives with biological molecules, opening avenues for drug design and molecular biology research Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016.

Protein Interaction Studies

The interaction between N-(4-ethoxyphenyl)-N'-(4-antipyrinyl) thiourea (EPAT) and human serum albumin (HSA) was investigated by Yan Lu et al. (2009). Their study contributes to understanding how thiourea derivatives interact with proteins, which is crucial for drug design and pharmacology Lu, Cui, Fan, Yang, Yao, & Li, 2009.

Synthesis Techniques and Biological Activities

Hafizi Ahyak et al. (2016) utilized microwave irradiation to synthesize new thiourea derivatives, demonstrating an efficient method for preparing these compounds. Although their antimicrobial study showed no significant inhibition, the research contributes to synthetic chemistry methodologies Ahyak, Rohadi, Ngah, Yamin, & Hasbullah, 2016.

properties

IUPAC Name

(2-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2OS/c1-2-12-8-6-4-3-5-7(8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWYZMBGSSVKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164811
Record name Thiourea, (2-ethoxyphenyl)- (9CI)
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(2-Ethoxyphenyl)-2-thiourea

CAS RN

1516-38-7
Record name N-(2-Ethoxyphenyl)thiourea
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Record name Urea, 1-(o-ethoxyphenyl)-2-thio-
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Record name 1516-38-7
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Record name Thiourea, (2-ethoxyphenyl)- (9CI)
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Synthesis routes and methods

Procedure details

The reaction is carried out as described in the preceding Example with the exception that instead of 4-methoxyphenylthiourea the equimolar amount of 4-ethoxyphenylthiourea is used. 6-Ethoxy-phenylthiourea melting at 174° C. is obtained in a 95.6% yield and with the same good purity.
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